![molecular formula C20H24ClNO4 B1218793 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride CAS No. 5884-22-0](/img/structure/B1218793.png)
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride
Description
The compound belongs to a family of chemicals characterized by their complex molecular structures, incorporating multiple methoxy groups and a benzyl component. This complexity lends them to a variety of chemical reactions and potential applications in synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of benzyl chloride with sodium cyanide in dipolar aprotic solvents to yield specific by-products (Fujii, Ueno, & Mitsukuchi, 1971). Additionally, electrochemical methods have been explored for the oxidation of similar structures, providing insights into potential pathways for the synthesis of the compound (Sainsbury & Todd, 1992).
Molecular Structure Analysis
The structural analysis of closely related compounds, such as "1-Isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihidroimidazo[5,1-a]isoquinolin-2-ium chloride," reveals complex molecular geometries, often determined by X-ray crystallography. These analyses show how specific functional groups and molecular conformations contribute to the chemical behavior of these compounds (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).
Chemical Reactions and Properties
The reactivity of similar compounds under different conditions, including electrochemical oxidation, has been extensively studied. These studies provide valuable information on the chemical properties and potential reactivity of the compound . For instance, the anodic oxidation of related isoquinolinium compounds can lead to novel products, highlighting the versatile reactivity of these molecules under electrochemical conditions (Carmody, Sainsbury, & Newton, 1980).
Scientific Research Applications
Enzymatic Treatment of Organic Pollutants
Enzymes, in the presence of redox mediators, have shown significant potential in the degradation or transformation of recalcitrant organic pollutants found in wastewater. Compounds like 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride could potentially serve as redox mediators to enhance the enzymatic degradation efficiency of pollutants, expanding the range of treatable substrates and improving environmental remediation efforts (Husain & Husain, 2007).
Photosensitive Protecting Groups
The review on the utilization of photosensitive protecting groups in synthetic chemistry highlights the developmental stage of applying such groups for protecting reactive sites during chemical reactions. Chemicals with photosensitive characteristics, similar to the queried compound, could find applications in the development of novel synthetic methodologies, facilitating complex organic syntheses (Amit, Zehavi, & Patchornik, 1974).
Analytical Methods for Antioxidant Activity Determination
The critical presentation of tests used for determining the antioxidant activity of compounds underscores the significance of understanding the antioxidant potential of various chemicals, including complex isoquinolines. These methodologies are crucial for evaluating the therapeutic and protective potentials of antioxidants against oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Photocatalytic Degradation of Pollutants
Research on the photocatalytic degradation of pollutants, including aromatic and alicyclic compounds, using TiO2-UV processes, provides insights into environmental remediation technologies. The discussed methodologies and degradation pathways could be relevant to studying the environmental behavior and potential degradation strategies for complex compounds like 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride (Pichat, 1997).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12H,7-9H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUSBWIBSILYNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974346 | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5884-22-0 | |
Record name | Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5884-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5884-22-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.